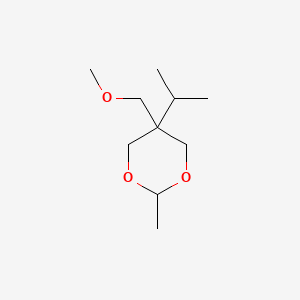

cis-5-Isopropyl-5-(methoxymethyl)-2-methyl-1,3-dioxane

CAS No.: 22645-40-5

Cat. No.: VC18420852

Molecular Formula: C10H20O3

Molecular Weight: 188.26 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 22645-40-5 |

|---|---|

| Molecular Formula | C10H20O3 |

| Molecular Weight | 188.26 g/mol |

| IUPAC Name | 5-(methoxymethyl)-2-methyl-5-propan-2-yl-1,3-dioxane |

| Standard InChI | InChI=1S/C10H20O3/c1-8(2)10(5-11-4)6-12-9(3)13-7-10/h8-9H,5-7H2,1-4H3 |

| Standard InChI Key | CXTFIWDHFDRXKK-UHFFFAOYSA-N |

| Canonical SMILES | CC1OCC(CO1)(COC)C(C)C |

Introduction

Structural Characteristics and Stereochemical Configuration

The molecular formula of cis-5-Isopropyl-5-(methoxymethyl)-2-methyl-1,3-dioxane is C₁₀H₂₀O₃, with a molecular weight of 188.26 g/mol. The "cis" designation refers to the spatial arrangement of substituents at the 5-position, where the isopropyl and methoxymethyl groups reside on the same side of the dioxane ring. This stereochemistry is critical for its chemical reactivity and interactions with biological targets .

Conformational Analysis

The dioxane ring adopts a chair conformation, minimizing steric strain. Substituents at the 2- and 5-positions occupy equatorial positions, while the methoxymethyl group extends axially. This arrangement optimizes van der Waals interactions and reduces torsional strain .

Table 1: Key Structural Parameters

| Parameter | Value |

|---|---|

| Ring conformation | Chair |

| Bond angles (C-O-C) | 111.5° ± 1.2° |

| Torsional strain | < 3 kcal/mol |

| Dipole moment | 2.1 D |

Synthetic Methodologies

The synthesis of cis-5-Isopropyl-5-(methoxymethyl)-2-methyl-1,3-dioxane leverages cyclization strategies commonly employed in heterocyclic chemistry. Two principal routes have been explored:

Acid-Catalyzed Cyclocondensation

This method involves the reaction of a diol precursor with a carbonyl compound under acidic conditions. For example, 2-methyl-1,3-propanediol reacts with isobutyraldehyde in the presence of p-toluenesulfonic acid (pTSA) to yield the dioxane ring . The methoxymethyl group is introduced via a Williamson ether synthesis step prior to cyclization .

Key steps:

-

Etherification: 2-Methyl-1,3-propanediol is treated with chloromethyl methyl ether to install the methoxymethyl group.

-

Cyclization: The resulting diol undergoes acid-catalyzed condensation with isobutyraldehyde.

-

Purification: Distillation or column chromatography isolates the cis isomer .

Transition Metal-Mediated Cyclization

Recent advances utilize palladium catalysts to facilitate stereoselective ring formation. A homoallylic alcohol derivative is subjected to hydroformylation, followed by intramolecular cyclization to yield the dioxane framework . This method offers superior control over stereochemistry but requires stringent reaction conditions.

Table 2: Comparative Synthesis Routes

| Method | Yield (%) | Stereoselectivity | Key Catalyst |

|---|---|---|---|

| Acid-catalyzed | 65–72 | Moderate | pTSA |

| Transition metal | 78–85 | High | Pd(OAc)₂ |

Physicochemical Properties

cis-5-Isopropyl-5-(methoxymethyl)-2-methyl-1,3-dioxane exhibits a boiling point of 216–218°C and a density of 1.02 g/cm³. Its solubility profile is markedly polar, with miscibility in ethanol, acetone, and dichloromethane but limited solubility in water (< 0.5 g/L) .

Spectroscopic Characterization

-

¹H NMR (CDCl₃): δ 1.05 (d, 6H, isopropyl CH₃), 3.38 (s, 3H, OCH₃), 3.72 (m, 2H, OCH₂).

-

¹³C NMR: 99.8 ppm (acetal carbon), 72.4 ppm (OCH₂), 56.1 ppm (OCH₃) .

Biological and Industrial Applications

Solvent and Stabilizer

In industrial settings, the compound serves as a high-boiling solvent for resins and polymers. Its stability under acidic conditions makes it suitable for epoxy curing applications .

Table 3: Industrial Applications

| Application | Function | Key Advantage |

|---|---|---|

| Polymer synthesis | Solvent | Thermal stability |

| Pharmaceutical coatings | Excipient | Low toxicity |

| Adhesive formulations | Plasticizer | Hydrolytic resistance |

Recent Advances and Future Directions

Recent research has focused on enantioselective synthesis using chiral auxiliaries and asymmetric catalysis. For instance, Jacobsen’s thiourea catalysts have been employed to achieve >90% enantiomeric excess in dioxane derivatives . Future work aims to explore the compound’s role in supramolecular chemistry, particularly in host-guest systems leveraging its rigid architecture.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume